![molecular formula C31H24 B14425442 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene CAS No. 83756-10-9](/img/structure/B14425442.png)
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetraphenylbicyclo[221]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its stability and the presence of four phenyl groups attached to the bicyclo[221]hepta-2,5-diene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its stable bicyclic structure.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can participate in π-π interactions, while the bicyclic core provides rigidity and stability. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Norbornadiene: A related bicyclic compound with similar structural features but lacking the phenyl groups.
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid: Another bicyclic compound with carboxylic acid groups instead of phenyl groups.
Uniqueness
2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of four phenyl groups, which enhance its stability and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
83756-10-9 |
|---|---|
Fórmula molecular |
C31H24 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
2,3,5,6-tetraphenylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C31H24/c1-5-13-22(14-6-1)28-26-21-27(29(28)23-15-7-2-8-16-23)31(25-19-11-4-12-20-25)30(26)24-17-9-3-10-18-24/h1-20,26-27H,21H2 |
Clave InChI |
GTWBZMZKXMZPNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(=C(C1C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)
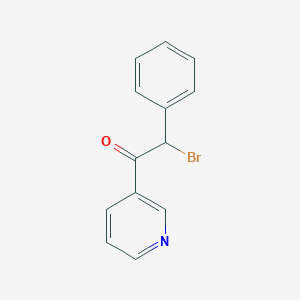
![2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one](/img/structure/B14425380.png)


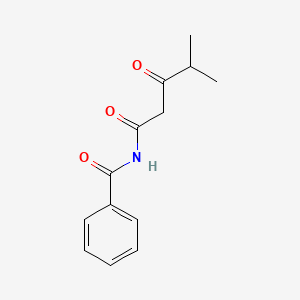
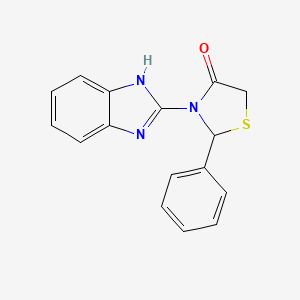
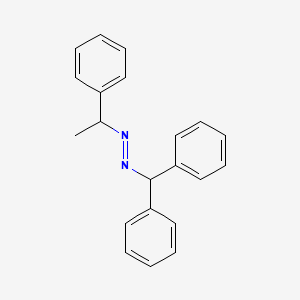
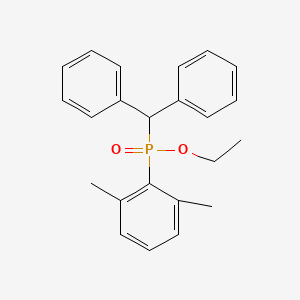
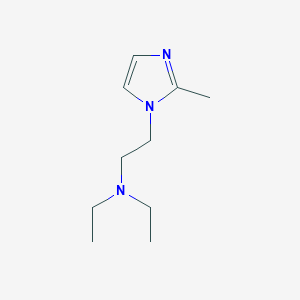
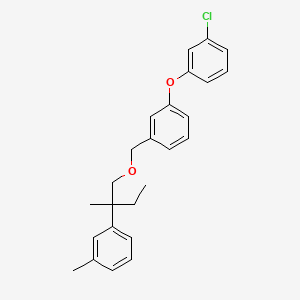
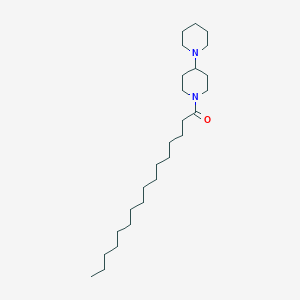
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
